
盐酸帕罗西汀
描述
帕米帕罗二盐酸盐是一种非麦角类多巴胺激动剂,主要用于治疗帕金森病和不安腿综合征(RLS)的症状。 它于 1997 年首次获得 FDA 批准用于帕金森病,之后于 2006 年获得批准用于 RLS 。 该化合物以其在减轻震颤、僵直和运动迟缓(动作缓慢)等症状方面的有效性而闻名 .
科学研究应用
帕米帕罗二盐酸盐在科学研究中具有广泛的应用:
化学: 用作涉及多巴胺激动剂的研究中的模型化合物。
生物学: 用于研究多巴胺能系统及其在各种神经系统疾病中的作用。
作用机制
帕米帕罗二盐酸盐作为多巴胺激动剂,对多巴胺受体 D2 亚家族具有高度特异性。它也与 D3 和 D4 受体结合。 通过刺激这些受体,帕米帕罗模拟多巴胺的作用,从而减轻帕金森病和不安腿综合征的症状 。 在正常的多巴胺能系统中,它作用于突触前 D2 和 D3 多巴胺自身受体,抑制多巴胺的合成和突触释放 .
类似化合物:
罗匹尼罗: 另一种用于帕金森病和 RLS 的非麦角类多巴胺激动剂。
罗替戈汀: 一种多巴胺激动剂,可作为用于帕金森病和 RLS 的透皮贴剂。
阿扑吗啡: 一种用于晚期帕金森病的多巴胺激动剂。
比较: 帕米帕罗二盐酸盐以其对 D2 受体的高度特异性和其在帕金森病和不安腿综合征中的有效性而独树一帜。 与罗匹尼罗和罗替戈汀相比,帕米帕罗的半衰期更长,允许更少的给药频率 。 此外,其缓释制剂提供了持续的治疗效果 .
生化分析
Biochemical Properties
Pramipexole dihydrochloride plays a crucial role in biochemical reactions by acting as an agonist for dopamine receptors, specifically the D2, D3, and D4 subtypes . It binds with higher affinity to D3 receptors compared to D2 and D4 receptors . This interaction helps restore dopamine signaling in the striatum, a key brain region involved in motor control . Additionally, pramipexole dihydrochloride can indirectly increase growth hormone levels by inhibiting somatostatin .
Cellular Effects
Pramipexole dihydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by activating dopamine receptors, which leads to changes in cyclic AMP (cAMP) levels and subsequent downstream effects . This activation can alter gene expression and cellular metabolism, promoting neuronal survival and function . In Parkinson’s disease, pramipexole dihydrochloride helps improve motor function by enhancing dopamine signaling in the striatum and substantia nigra .
Molecular Mechanism
At the molecular level, pramipexole dihydrochloride exerts its effects by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity in the striatum and substantia nigra, regions critical for motor control . The drug’s high affinity for D3 receptors is believed to contribute to its efficacy in treating Parkinson’s disease and RLS . Additionally, pramipexole dihydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pramipexole dihydrochloride have been observed to change over time. The drug is rapidly absorbed, reaching peak concentrations within approximately two hours . Its terminal half-life is about 8 hours in young healthy volunteers and 12 hours in elderly volunteers . Long-term studies have shown that pramipexole dihydrochloride remains stable and effective over extended periods, with consistent therapeutic effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of pramipexole dihydrochloride vary with different dosages. Low doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease . Higher doses can lead to adverse effects such as nausea, fatigue, and hallucinations . Studies have also demonstrated that pramipexole dihydrochloride can induce antidepressant-like effects in animal models of depression .
Metabolic Pathways
Pramipexole dihydrochloride is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug’s high bioavailability (>90%) suggests efficient absorption and limited presystemic metabolism . It does not undergo significant hepatic metabolism, and no major metabolites have been identified in plasma or urine .
Transport and Distribution
Pramipexole dihydrochloride is extensively distributed within the body, with a volume of distribution of approximately 500 liters . It is about 15% bound to plasma proteins and distributes into red blood cells . The drug’s distribution is influenced by its high affinity for dopamine receptors, particularly in the brain regions involved in motor control .
Subcellular Localization
The subcellular localization of pramipexole dihydrochloride is primarily within neurons, where it targets dopamine receptors on the cell membrane . The drug’s activity is influenced by its ability to cross the blood-brain barrier and reach the striatum and substantia nigra . Pramipexole dihydrochloride’s localization to these regions is critical for its therapeutic effects in treating Parkinson’s disease and RLS .
准备方法
合成路线和反应条件: 帕米帕罗二盐酸盐的制备涉及多个步骤:
缩合和保护: 使用丙酰氯缩合和保护氨基环己醇的氨基,得到对丙酰环己醇。
催化氧化: 该中间体进行催化氧化,形成对丙酰环己酮。
氧化溴化和汉茨反应: 下一步涉及氧化溴化,然后进行汉茨反应,生成 2-氨基-6-丙酰氨基-4,5,6,7-四氢苯并噻唑。
还原: 二异丁基铝氢化物用于将该化合物还原为 2-氨基-6-丙基氨基-4,5,6,7-四氢苯并噻唑。
拆分和盐形成: 最后,进行 L-(+)-酒石酸拆分和盐形成,得到帕米帕罗二盐酸盐.
工业生产方法: 在工业环境中,帕米帕罗二盐酸盐的生产是通过将 (S)-(-)-2-氨基-6-丙基氨基-4,5,6,7-四氢苯并噻唑添加到丙酮中,然后添加浓盐酸调节 pH 值来实现的。 然后搅拌混合物,过滤,并使用 90% 乙醇重结晶以获得最终产物 .
反应类型:
氧化: 帕米帕罗二盐酸盐可以发生氧化反应,尤其是在其合成过程中。
还原: 该化合物在制备过程中使用二异丁基铝氢化物进行还原。
取代: 合成中涉及各种取代反应,例如使用丙酰氯进行氨基保护。
常用试剂和条件:
丙酰氯: 用于氨基保护。
二异丁基铝氢化物: 用于还原。
L-(+)-酒石酸: 用于拆分和盐形成。
主要形成产物:
2-氨基-6-丙酰氨基-4,5,6,7-四氢苯并噻唑: 合成中的中间体。
2-氨基-6-丙基氨基-4,5,6,7-四氢苯并噻唑: 最终产物之前的另一个中间体。
相似化合物的比较
Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.
Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.
Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .
属性
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
| Record name | Pramipexole dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


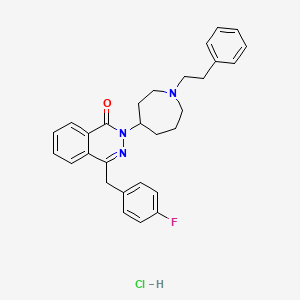
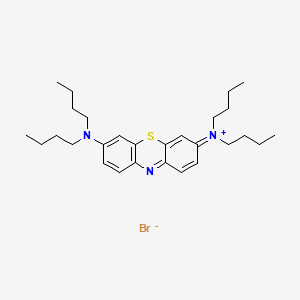
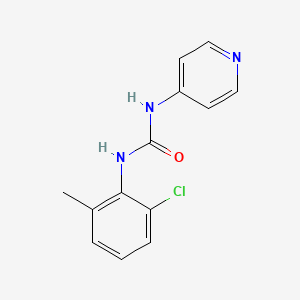

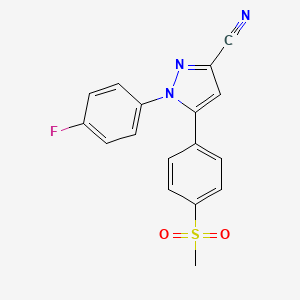

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

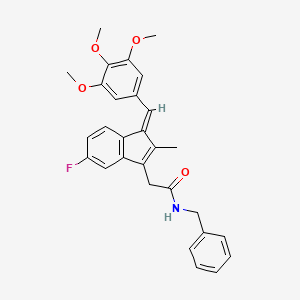
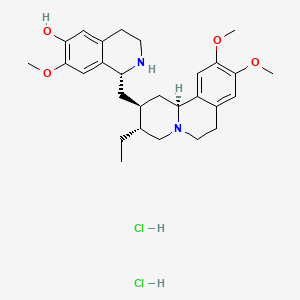
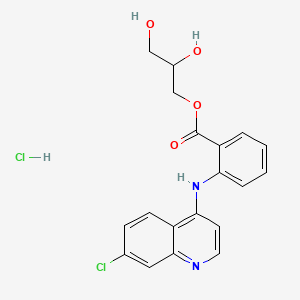
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)
![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)

